molecular formula C10H6ClFN2O3 B13938410 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one

4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B13938410
M. Wt: 256.62 g/mol
InChI Key: NGFBDEMCRAHDIY-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into a quinoline precursor.

    Halogenation: Chlorination and fluorination at specific positions on the quinoline ring.

    Methylation: Introduction of the methyl group.

    Cyclization: Formation of the quinoline ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic steps for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, especially at the nitro group.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Substituted quinolines: From nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible development as a pharmaceutical agent due to its quinoline backbone.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The presence of the nitro, chloro, and fluoro groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: Lacks the nitro and fluoro groups.

    6-Fluoroquinoline: Lacks the chloro and nitro groups.

    1-Methylquinoline: Lacks the chloro, fluoro, and nitro groups.

Uniqueness

4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one is unique due to the combination of substituents, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C10H6ClFN2O3

Molecular Weight

256.62 g/mol

IUPAC Name

4-chloro-6-fluoro-1-methyl-3-nitroquinolin-2-one

InChI

InChI=1S/C10H6ClFN2O3/c1-13-7-3-2-5(12)4-6(7)8(11)9(10(13)15)14(16)17/h2-4H,1H3

InChI Key

NGFBDEMCRAHDIY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=C(C1=O)[N+](=O)[O-])Cl

Origin of Product

United States

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